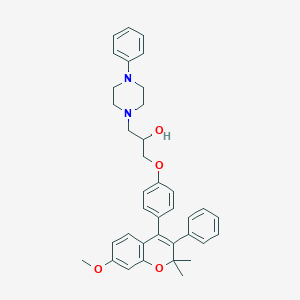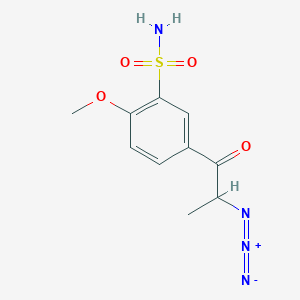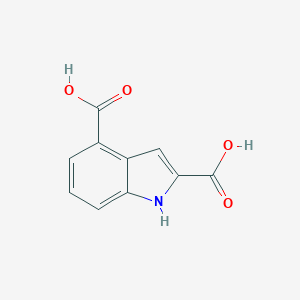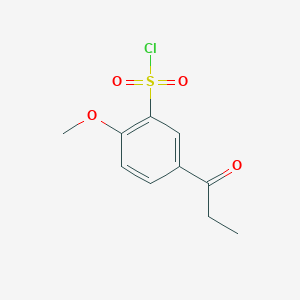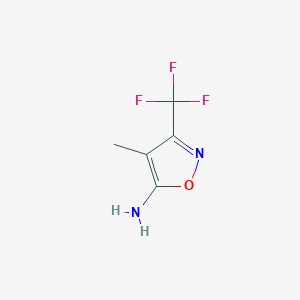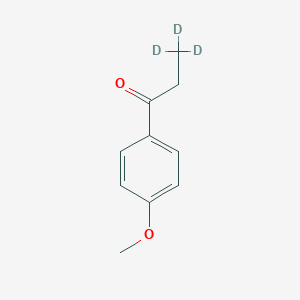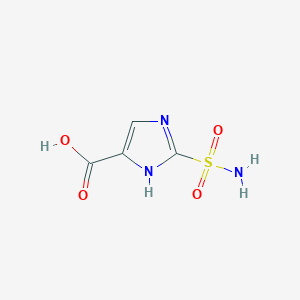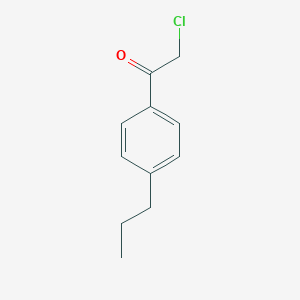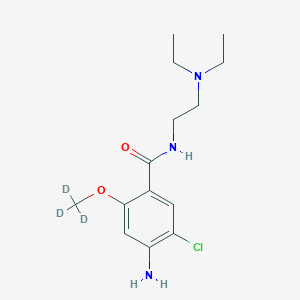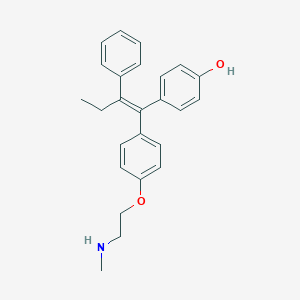
Endoxifen, (E)-
Overview
Description
Synthesis Analysis
The synthesis of endoxifen, particularly the (Z)-isomer, has been extensively studied due to its potent selective estrogen receptor modulatory (SERM) activity compared to tamoxifen. Notably, a multi-gram-scale stereoselective synthesis approach has been developed, capable of yielding large quantities of endoxifen with a Z/E ratio >99% after trituration, indicating a highly efficient and selective synthesis process (Milroy et al., 2018).
Molecular Structure Analysis
The molecular configuration of (Z)-endoxifen has been confirmed through 2D NMR experiments, including NOE (ROESY) to establish spatial proton-proton correlations. This structural characterization underscores the compound's distinct molecular geometry, which is crucial for its biological activity and interaction with estrogen receptors (Elkins et al., 2014).
Chemical Reactions and Properties
Endoxifen undergoes various chemical reactions, including metabolism by cytochrome P450 enzymes, which are essential for its activation from tamoxifen. It's also a substrate for the efflux transporter P-glycoprotein (MDR1), impacting its bioavailability and therapeutic efficacy (Teft et al., 2011).
Physical Properties Analysis
The pharmacokinetic profile of endoxifen reveals rapid absorption and systemic availability in humans, demonstrating dose proportionality in peak drug concentrations in plasma. These properties are crucial for achieving therapeutically effective levels in the body, signifying the importance of understanding endoxifen's physical properties for its clinical effectiveness (Ahmad et al., 2010).
Chemical Properties Analysis
Endoxifen's chemical behavior, including its stability and interaction with biological molecules, has been explored in various studies. For instance, the photodegradation of endoxifen under ultraviolet light reveals the formation of by-products that may possess higher toxicity than the parent compound, highlighting the compound's chemical reactivity and potential environmental impact (Martin et al., 2019).
Scientific Research Applications
Application in Breast Cancer Treatment
- Summary of the Application : Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT). It is a more potent antiestrogen than either NDT or the parent drug, tamoxifen . It is used for the prevention and treatment of premenopausal and postmenopausal estrogen-receptor positive breast cancer as well as for the treatment of male breast cancer .
- Methods of Application : In phase 1/2 clinical studies, the efficacy of Z-endoxifen, the active isomer of endoxifen, was evaluated in patients with endocrine-refractory metastatic breast cancer .
- Results or Outcomes : The studies demonstrated substantial oral bioavailability and promising antitumor activity .
Application in Bone Health
- Summary of the Application : Apart from its potent anticancer effects, Z-endoxifen appears to result in similar or even greater bone agonistic effects while resulting in little or no endometrial proliferative effects compared with tamoxifen .
- Results or Outcomes : The studies suggest that Z-endoxifen could have potential benefits in bone health .
Application in Bipolar Disorder
- Summary of the Application : Endoxifen is being studied for its emerging role as an antimanic agent in bipolar disorder .
- Results or Outcomes : The studies suggest that endoxifen could have potential benefits in the treatment of bipolar disorder .
Application in Protein Kinase C Inhibition
- Summary of the Application : Endoxifen is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group as well as a protein kinase C (PKC) inhibitor .
- Results or Outcomes : The studies suggest that endoxifen could have potential benefits in inhibiting protein kinase C .
Application in Hormone-Receptor Positive Solid Tumors
- Summary of the Application : In phase 1/2 clinical studies, the efficacy of Z-endoxifen, the active isomer of endoxifen, was evaluated in patients with hormone-receptor positive solid tumors .
- Results or Outcomes : The studies demonstrated promising antitumor activity .
Application in Gynecologic and Desmoid Tumors
- Summary of the Application : In phase 1/2 clinical studies, the efficacy of Z-endoxifen, the active isomer of endoxifen, was evaluated in patients with gynecologic and desmoid tumors .
- Results or Outcomes : The studies demonstrated promising antitumor activity .
Application in Letrozole-Resistant Tumors
- Summary of the Application : In the letrozole-resistant MCF7AC1 xenograft tumor model, Z-endoxifen was superior not only to tamoxifen, but additionally to exemestane monotherapy or exemestane plus everolimus combinatorial therapies .
- Results or Outcomes : The studies suggest that endoxifen could have potential benefits in treating letrozole-resistant tumors .
Application in Tamoxifen-Resistant Tumors
- Summary of the Application : Endoxifen is an active metabolite of tamoxifen and has been found to be effective in patients that have failed previous hormonal therapies (tamoxifen, aromatase inhibitors, and fulvestrant) .
- Results or Outcomes : The studies suggest that endoxifen could have potential benefits in treating tamoxifen-resistant tumors .
Safety And Hazards
Future Directions
Endoxifen is currently being developed as a drug for the treatment of estrogen receptor-positive breast cancer . It is also being studied in the context of breast and other solid tumors, the potential benefits of endoxifen in bone, as well as its emerging role as an antimanic agent in bipolar disorder . A recent clinical trial has reached full enrollment, investigating (Z)-endoxifen in premenopausal women with measurable mammographic breast density .
properties
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150869 | |
| Record name | Endoxifen, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endoxifen, (E)- | |
CAS RN |
110025-28-0, 114828-90-9 | |
| Record name | 4-Hydroxy-N-desmethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endoxifen, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-Endoxifen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endoxifen, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 110025-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENDOXIFEN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2U71MNOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




